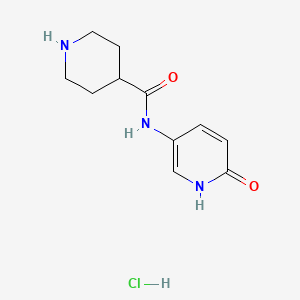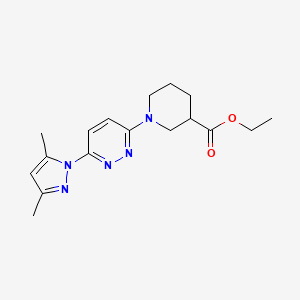
N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride” is a chemical compound. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Antibacterial Activity
EN300-6482311: has been investigated for its antibacterial potential. Researchers synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using a straightforward synthetic route. These derivatives were obtained with yields ranging from 55% to 92% in relatively short reaction times . Although most compounds did not exhibit significant antibacterial effects, one compound demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.
Anti-Tubercular Agents
In the quest for potent anti-tubercular drugs, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While this specific compound was not directly studied, it highlights the broader interest in piperidine-based structures for combating tuberculosis .
Cancer Research
The piperidine nucleus plays a crucial role in drug discovery. Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and explored their effects against cancer cells. Structure-activity relationship studies revealed that substituents such as halogen, carboxyl, nitro, or methyl groups on the benzamide ring enhanced cytotoxicity. While the exact compound EN300-6482311 was not part of this study, it underscores the potential of piperidine derivatives in cancer research .
Isoxazole Derivatives
EN300-6482311 contains an isoxazole ring, a scaffold with diverse pharmacological applications. Isoxazole derivatives have demonstrated analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities. Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone .
Biological Targets
The 1H-pyrazolo[3,4-b]pyridine structure, which shares similarities with EN300-6482311, has been explored for various biological targets. While not directly related, these types of structures have found applications in diverse areas, emphasizing their versatility in drug development .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which share structural features with EN300-6482311, act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These compounds are used in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMHWNSJUSEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)







![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid](/img/structure/B2686557.png)



